![molecular formula C20H17N5OS2 B2879634 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1209929-10-1](/img/structure/B2879634.png)
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
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Description
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17N5OS2 and its molecular weight is 407.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, to which this compound belongs, have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Mode of Action
It’s known that similar compounds exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity . The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis .
Biochemical Pathways
It’s known that similar compounds have shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
Pharmacokinetics
The predicted data shows that the compound has a logp of 220, indicating its lipophilicity, which can impact its absorption and distribution within the body . The water solubility at 25°C is estimated to be 0.1253 mg/L, which can affect its dissolution rate and hence bioavailability .
Action Environment
It’s known that the outcome of the reaction that forms similar compounds depends on the structure of the starting bromo ketone .
Biological Activity
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes multiple heterocyclic moieties. Its molecular formula is C20H23N5OS, with a molecular weight of approximately 377.4 g/mol. The presence of thiazole and imidazole rings contributes to its diverse biological properties.
Research indicates that compounds containing thiazole and imidazole derivatives exhibit various biological activities:
- Antitumor Activity : Compounds similar to this compound have demonstrated significant cytotoxic effects against several cancer cell lines. For example, studies have shown that thiazole derivatives can inhibit cell proliferation in murine leukemia and human cervical carcinoma cells with IC50 values in the nanomolar range .
- Anticonvulsant Properties : Some thiazole-based compounds have been evaluated for their anticonvulsant activity. For instance, certain derivatives exhibited protective effects against seizures in animal models, suggesting a potential application in epilepsy treatment .
- Antimicrobial Activity : The compound's structural components may also confer antimicrobial properties. Thiazoles are known to exhibit activity against various bacterial strains, which could be beneficial in developing new antibiotics .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substitution Patterns : Modifications at specific positions on the thiazole or imidazole rings can enhance potency. For example, the introduction of electron-donating groups has been correlated with increased anticancer activity .
- Linker Variations : The nature of the linkers connecting different moieties (e.g., phenyl or pyrrole groups) also affects the overall efficacy and selectivity of the compound against targeted biological pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Study | Compound | Activity | IC50 Value |
---|---|---|---|
Romagnoli et al. | Imidazo[2,1-b]thiadiazoles | Antiproliferative | 1.2 nM |
Patel et al. | Thiadiazole derivatives | Anticancer (NCI panel) | 1.4 - 4.2 µM |
MDPI Review | Thiazole derivatives | Anticonvulsant | ED50 values reported |
These findings illustrate the potential therapeutic applications of thiazole and imidazole-containing compounds in cancer treatment and other medical fields.
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS2/c1-13-17(28-20(21-13)24-8-2-3-9-24)18(26)22-15-6-4-14(5-7-15)16-12-25-10-11-27-19(25)23-16/h2-9,12H,10-11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQBKXYPDWLVCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN5CCSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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